molecular formula C11H11Cl2NO2 B13556136 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid

4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13556136
M. Wt: 260.11 g/mol
InChI Key: KPQIDLTWINAOKC-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 3,5-dichlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The dichlorophenyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety allows for hydrogen bonding and salt formation, influencing solubility and bioavailability .

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO2/c12-7-1-6(2-8(13)3-7)9-4-14-5-10(9)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16)

InChI Key

KPQIDLTWINAOKC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure and stereochemistry . The 3,5-dichlorophenyl group can contribute to hydrophobic interactions and enhance the compound’s stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituents Key Differences Biological Activity/Applications References
1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid 2,3-Dichlorophenyl, 5-oxo group Oxo group introduces ketone functionality; altered ring saturation Not specified (industrial intermediate)
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,5-Dimethoxyphenyl Methoxy groups increase electron density and solubility Pharmaceutical intermediate (e.g., APIs)
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid 3,5-Dimethylphenoxy, 5-oxo group Phenoxy linker and methyl groups enhance steric bulk Safety data available (GHS-compliant)
  • Key Insight : Substitution patterns on the phenyl ring (e.g., chloro vs. methoxy) significantly alter electronic properties and solubility. Chlorine atoms increase lipophilicity and metabolic resistance, whereas methoxy groups improve aqueous solubility .

Heterocyclic Variants with 3,5-Dichlorophenyl Groups

Compound Name Core Structure Functional Groups Applications References
2-(3,5-Dichlorophenyl)morpholine oxalate Morpholine ring Oxalate salt enhances crystallinity Potential agrochemical intermediate
6-(3,5-Dichlorophenyl)nicotinic acid Nicotinic acid scaffold Carboxylic acid at pyridine position Not specified (research chemical)
Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo-pyridine core Ester group for prodrug potential Insecticide/miticide formulations
  • Key Insight : Replacement of pyrrolidine with morpholine or pyrazolo-pyridine cores modifies binding affinity and target selectivity. For example, pyrazolo-pyridine derivatives exhibit pesticidal activity due to their planar aromatic systems .

Pharmacological and Toxicological Comparisons

  • Nephrotoxicity: N-(3,5-Dichlorophenyl)succinimide (NDPS), a structurally related compound, induces proximal tubule damage in rats at 5000 ppm, leading to interstitial nephritis.
  • IC50 Data : A pyrazole-pyrrolidine hybrid (1-[4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]pyrrolidine-3-carboxylic acid) shows moderate glucagon receptor inhibition (IC50 = 131,100 nM), suggesting lower potency compared to optimized drug candidates .

Biological Activity

4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12Cl2N2O2
  • Molecular Weight : 287.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to act primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a related compound demonstrated significant cytotoxicity against A549 human lung cancer cells. The presence of the 3,5-dichloro substitution was noted to enhance this activity significantly:

CompoundA549 Cell Viability (%)Significance (p-value)
Control100-
Compound A63.4<0.05
Compound B (3,5-dichloro)21.2<0.0001

This data suggests that the structural features of the compound play a crucial role in its effectiveness against cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C1510
Compound D2012

These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells. The results indicated that modifications to the phenyl ring significantly impacted cell viability, with certain substitutions leading to enhanced anticancer activity .
  • In Vitro Testing : In vitro assays showed that compounds similar to this compound could effectively reduce cell viability in various cancer cell lines, suggesting a broad spectrum of activity against tumors .
  • Structure-Activity Relationship (SAR) : Research has established a SAR for pyrrolidine derivatives, indicating that specific substitutions can enhance biological activity. The dichloro substitution is particularly noted for improving potency against cancer cells .

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?

The synthesis typically involves multi-step organic reactions, such as coupling of dichlorophenyl precursors with pyrrolidine intermediates. Protecting groups like tert-butoxycarbonyl (Boc) are employed to preserve stereochemistry during key steps, such as ring closure or functional group modifications. Chiral resolution techniques (e.g., chiral HPLC) or enantioselective catalysis may be required to isolate the desired stereoisomer . Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) for downstream applications.

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Essential methods include:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% by area normalization).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z calculated for C₁₁H₁₀Cl₂NO₂: 274.02, observed: 274.0 [M+H]⁺).
  • NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to verify stereochemistry and substituent positions (e.g., δ 3.8–4.2 ppm for pyrrolidine protons).
  • Infrared Spectroscopy (IR) to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies are conducted by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Degradation products are monitored via HPLC, with kinetic modeling (e.g., Arrhenius plots) predicting shelf-life. Stability data under oxidative (H₂O₂) and photolytic conditions should also be included .

Advanced Research Questions

Q. What strategies resolve discrepancies in stereochemical assignments of synthetic intermediates?

Conflicting stereochemical data can arise from NMR coupling constants or ambiguous crystallography. To resolve this:

  • Use X-ray crystallography for definitive 3D structural confirmation.
  • Perform NOESY/ROESY NMR to analyze spatial proximity of protons.
  • Validate via computational chemistry (e.g., DFT calculations for energy-minimized conformers) .

Q. How can researchers address contradictory biological activity data across in vitro and in vivo studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum protein binding) or pharmacokinetic factors (e.g., bioavailability). Solutions include:

  • Standardizing assays (e.g., uniform cell lines, ATP-based viability protocols).
  • Performing structure-activity relationship (SAR) studies on analogs to identify critical substituents (e.g., chlorine position impacts target binding).
  • Validating mechanisms using knockout models or radioligand displacement assays .

Q. What advanced methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (e.g., Kd values).
  • Enzyme kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive).
  • Molecular docking (using crystallographic enzyme structures) to predict binding poses.
  • Site-directed mutagenesis to confirm key residue interactions .

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